[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate: is a complex organic compound that belongs to the class of pyridine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichloropyridine Ring: The starting material, 5,6-dichloropyridine-3-carboxylic acid, is synthesized through chlorination reactions.
Attachment of the Methylanilino Group: The methylanilino group is introduced via a nucleophilic substitution reaction, where 3-methylaniline reacts with an appropriate electrophilic intermediate.
Formation of the Oxoethyl Linkage: The final step involves the formation of the oxoethyl linkage through esterification or amidation reactions, depending on the desired functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The methylanilino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. The dichloropyridine ring can participate in electron transfer reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Methylanilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate: Similar structure but with one less chlorine atom.
[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate: Similar structure but with the chlorine atom at a different position.
[2-(3-Methylanilino)-2-oxoethyl] pyridine-3-carboxylate: Lacks the chlorine atoms on the pyridine ring.
Uniqueness
The presence of two chlorine atoms on the pyridine ring in [2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate enhances its reactivity and allows for unique substitution patterns that are not possible with its analogs. This makes it a valuable compound for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-3-2-4-11(5-9)19-13(20)8-22-15(21)10-6-12(16)14(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRZRITSKTPBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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